Cas no 1186099-68-2 (tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate)
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
- D73200
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- Inchi: 1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-14-12(10-18)11-6-4-5-7-13(11)17-14/h4-7,12,14,17H,8-10H2,1-3H3
- InChI Key: ZYHWMEDAZOEDFU-UHFFFAOYSA-N
- SMILES: O(C(C)(C)C)C(N1CCC2C(C3C=CC=CC=3N2)C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 377
- XLogP3: 2.8
- Topological Polar Surface Area: 41.6
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0062354-1g |
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate |
1186099-68-2 | 1g |
$500.0 | 2022-04-28 | ||
| ChemScence | CS-0062354-5g |
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate |
1186099-68-2 | 5g |
$2000.0 | 2022-04-28 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132994-1g |
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate |
1186099-68-2 | 98% | 1g |
¥4225.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132994-5g |
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate |
1186099-68-2 | 98% | 5g |
¥16900.00 | 2024-08-09 | |
| Chemenu | CM556816-1g |
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate |
1186099-68-2 | 95%+ | 1g |
$500 | 2023-01-03 | |
| Chemenu | CM556816-5g |
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate |
1186099-68-2 | 95%+ | 5g |
$2000 | 2023-01-03 |
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
Additional information on tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate: A Comprehensive Overview
tert-Butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate (CAS No. 1186099-68-2) is a complex organic compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in drug discovery. The tert-butyl group attached to the indole system adds further complexity and potential functionality to the molecule.
The molecular structure of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate consists of a fused bicyclic system comprising an indole ring and a pyridine ring. The tetrahydro designation indicates that the molecule contains partially saturated rings, which can influence its stability and reactivity. The carboxylate group at position 2 of the indole ring suggests that this compound may participate in various chemical reactions or serve as a precursor for more complex molecules.
Recent studies have highlighted the potential of indole derivatives like tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate in drug development. Researchers have explored its ability to modulate cellular pathways involved in inflammation and oxidative stress. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.
In addition to its pharmacological applications, tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate has been investigated for its role in synthetic chemistry. Its structure makes it an ideal candidate for exploring novel synthetic routes and reaction mechanisms. For example, chemists have utilized this compound as a building block for constructing more complex heterocyclic systems with potential applications in materials science.
The synthesis of tert-butyl 3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. One common approach involves the coupling of an indole derivative with a pyridine ring followed by hydrogenation to introduce the tetrahydro functionality. The presence of the tert-butyl group is introduced through esterification or alkylation reactions.
From an analytical standpoint,tert-butyl 3,4,4a,tetrahydro-indol-carboxlitate has been characterized using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have provided insights into its molecular structure and stability under various conditions. Furthermore,the compound's solubility properties have been studied to assess its suitability for pharmaceutical formulations.
In terms of applications,tert-butyl 3,,tetrahydro-indol-carboxlitate(CAS No. ) holds promise in several areas beyond drug discovery.In materials science,it may serve as a precursor for synthesizing advanced materials with unique electronic properties.In agrochemicals,researchers are exploring its potential as a plant growth regulator or pest control agent.
Looking ahead,the continued exploration of tert-butyl 3,,tetrahydro-indol-carboxlitate(CAS No.) is expected to yield new insights into its chemical behavior and practical applications.As research progresses,this compound may find itself at the forefront of innovative solutions across multiple industries.
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